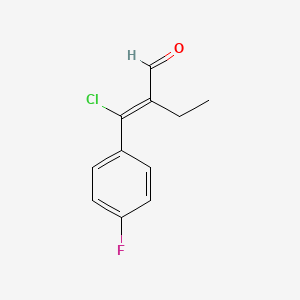
2-(Chloro(4-fluorophenyl)methylene)butyraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloro(4-fluorophenyl)methylene)butyraldehyde is an organic compound with the molecular formula C11H10ClFO and a molecular weight of 212.65 g/mol It is characterized by the presence of a chloro and fluorophenyl group attached to a butyraldehyde backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde typically involves the reaction of 4-fluorobenzaldehyde with chloroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product . The reaction conditions, including temperature and solvent, can be optimized to achieve higher yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloro(4-fluorophenyl)methylene)butyraldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 2-(Chloro(4-fluorophenyl)methylene)butyric acid.
Reduction: 2-(Chloro(4-fluorophenyl)methylene)butanol.
Substitution: 2-(Amino(4-fluorophenyl)methylene)butyraldehyde.
Aplicaciones Científicas De Investigación
2-(Chloro(4-fluorophenyl)methylene)butyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde involves its interaction with specific molecular targets. The chloro and fluorophenyl groups contribute to its reactivity and ability to form stable complexes with enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloro(4-chlorophenyl)methylene)butyraldehyde
- 2-(Chloro(4-bromophenyl)methylene)butyraldehyde
- 2-(Chloro(4-methylphenyl)methylene)butyraldehyde
Uniqueness
2-(Chloro(4-fluorophenyl)methylene)butyraldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
83846-60-0 |
|---|---|
Fórmula molecular |
C11H10ClFO |
Peso molecular |
212.65 g/mol |
Nombre IUPAC |
(2Z)-2-[chloro-(4-fluorophenyl)methylidene]butanal |
InChI |
InChI=1S/C11H10ClFO/c1-2-8(7-14)11(12)9-3-5-10(13)6-4-9/h3-7H,2H2,1H3/b11-8- |
Clave InChI |
ZGIFYCALAOVWQJ-FLIBITNWSA-N |
SMILES isomérico |
CC/C(=C(\C1=CC=C(C=C1)F)/Cl)/C=O |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)F)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



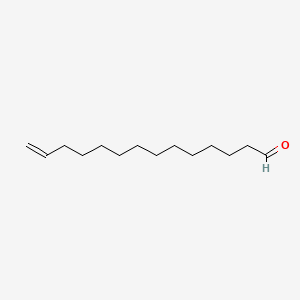


![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
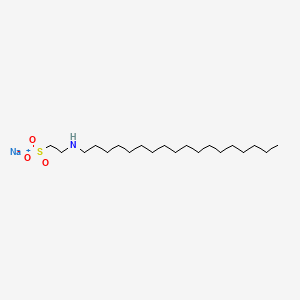
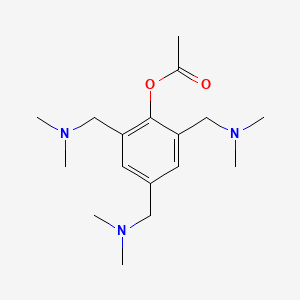

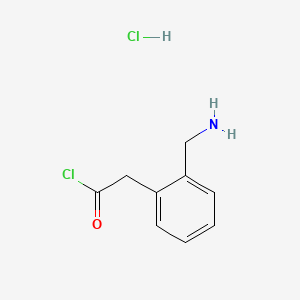

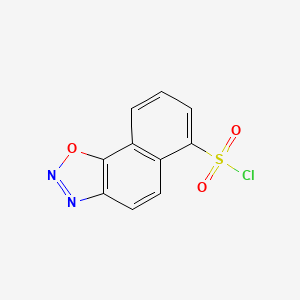
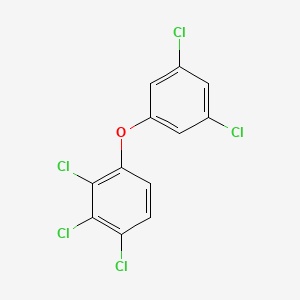
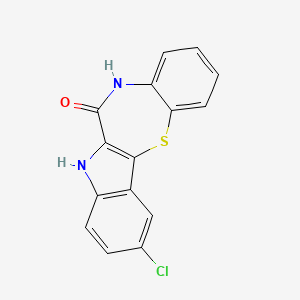
![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)
